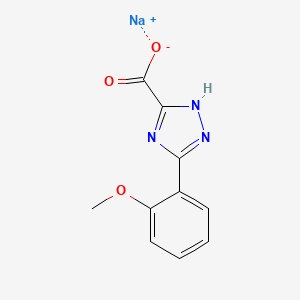

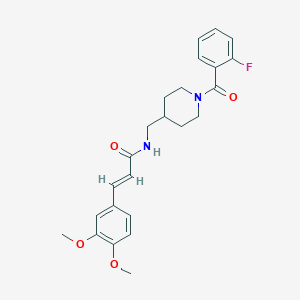

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sodium salt of a carboxylate that contains a 1H-1,2,4-triazole ring and a methoxyphenyl group. The 1H-1,2,4-triazole is a type of heterocycle that is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities . The methoxyphenyl group is a common motif in organic chemistry and is known to contribute to the pharmacological properties of various drugs .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,2,4-Triazole derivatives, including those related to the specified compound, are synthesized through various chemical reactions, involving intermediates like diethyl oxalate, hydrazine hydrate, and sodium hydride in solvents such as toluene. These compounds are characterized using techniques like 1H NMR, infrared spectroscopy, and high-performance liquid chromatography (HPLC) to determine their structure, purity, and physical properties. These compounds' synthesis and structural elucidation provide insights into their potential applications in various fields, including materials science and pharmaceuticals (Fedotov et al., 2022).

Crystal Structure and Thermal Studies

The crystal structure and thermal stability of related sodium salts, such as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, have been extensively studied. These studies reveal the compounds' structural arrangement, including how sodium ions are coordinated and the stabilization through hydrogen bond networks. Understanding these properties is crucial for applications in materials science, where thermal stability and crystal structure influence material performance (Kula et al., 2007).

Biological Activities

Triazole derivatives exhibit a broad spectrum of biological activities, making them of interest in medicinal chemistry. Studies on related compounds have explored their potential as antifungal, antibacterial, and anticancer agents, highlighting their versatility in drug development. The biological activities of these compounds are often investigated through enzymatic assays and docking studies, which help predict their interactions with biological targets and their potential therapeutic benefits (Saleem et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3.Na/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8;/h2-5H,1H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHNOJMCBVXEII-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid](/img/structure/B3014582.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)

![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)

![4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3014592.png)

![(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B3014593.png)